2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has a molecular formula of C22H16ClF3N4O2 and a molecular weight of 460.8 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is considered an atypical heme-binding scaffold . The InChI string and Canonical SMILES for this compound are available , which can be used for further structural analysis.Physical and Chemical Properties Analysis
The compound has several computed properties including XLogP3-AA of 5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 460.0913879 g/mol .Scientific Research Applications
Novel Synthetic Pathways and Heterocyclic Chemistry
Research has focused on developing novel synthetic pathways for creating complex heterocyclic compounds. For example, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the potential for creating new heterocyclic systems with unique reactivities. These synthetic methodologies could be applicable to the synthesis and modification of compounds like 2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide, offering insights into the compound's possible synthetic routes and its derivatives (Deady & Devine, 2006).
Future Directions
Properties
IUPAC Name |
2-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-25-12-5-3-2-4-11(12)15(24)20-8-14-22-21-13-7-6-10(9-23(13)14)16(17,18)19/h2-5,10H,6-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJBDBQXYGEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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